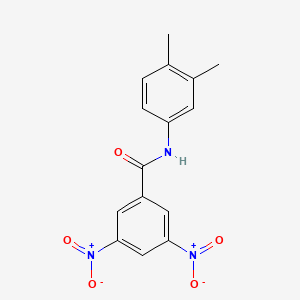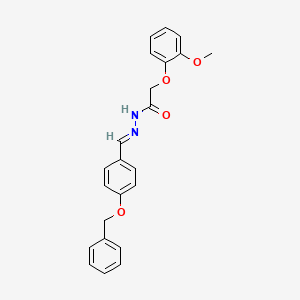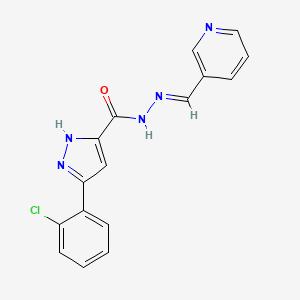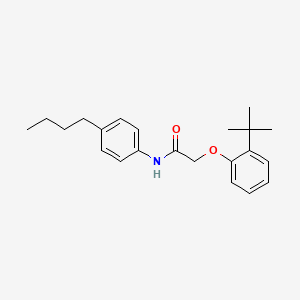
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with two nitro groups at the 3 and 5 positions and a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-(3,4-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: N-(3,4-dimethylphenyl)-3,5-dihalobenzamide.
Hydrolysis: 3,5-dinitrobenzoic acid and 3,4-dimethylaniline.
科学的研究の応用
Chemistry: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme inhibition. Its nitro groups can be reduced to amino groups, which can then be further modified to create bioactive molecules.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
類似化合物との比較
N-(3,4-dimethylphenyl)-3,5-diaminobenzamide: This compound is similar in structure but has amino groups instead of nitro groups, which can lead to different chemical reactivity and biological activity.
N-(3,4-dimethylphenyl)-3,5-dihalobenzamide:
3,5-dinitrobenzoic acid: This compound lacks the 3,4-dimethylphenyl group and has different chemical and physical properties.
Uniqueness: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a 3,4-dimethylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential applications. The nitro groups can participate in reduction and substitution reactions, while the 3,4-dimethylphenyl group can influence the compound’s solubility and interaction with biological targets.
特性
分子式 |
C15H13N3O5 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-12(5-10(9)2)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
InChIキー |
AORDFKMYJRBNID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11989874.png)

![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)



![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)

